

Technical Support Center: MMAF ADC In Vitro Potency

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Compound of Interest

Compound Name: MAL-PEG4-MMAF

Cat. No.: B1193094

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This technical support center provides troubleshooting guidance for researchers encountering poor in vitro potency with Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

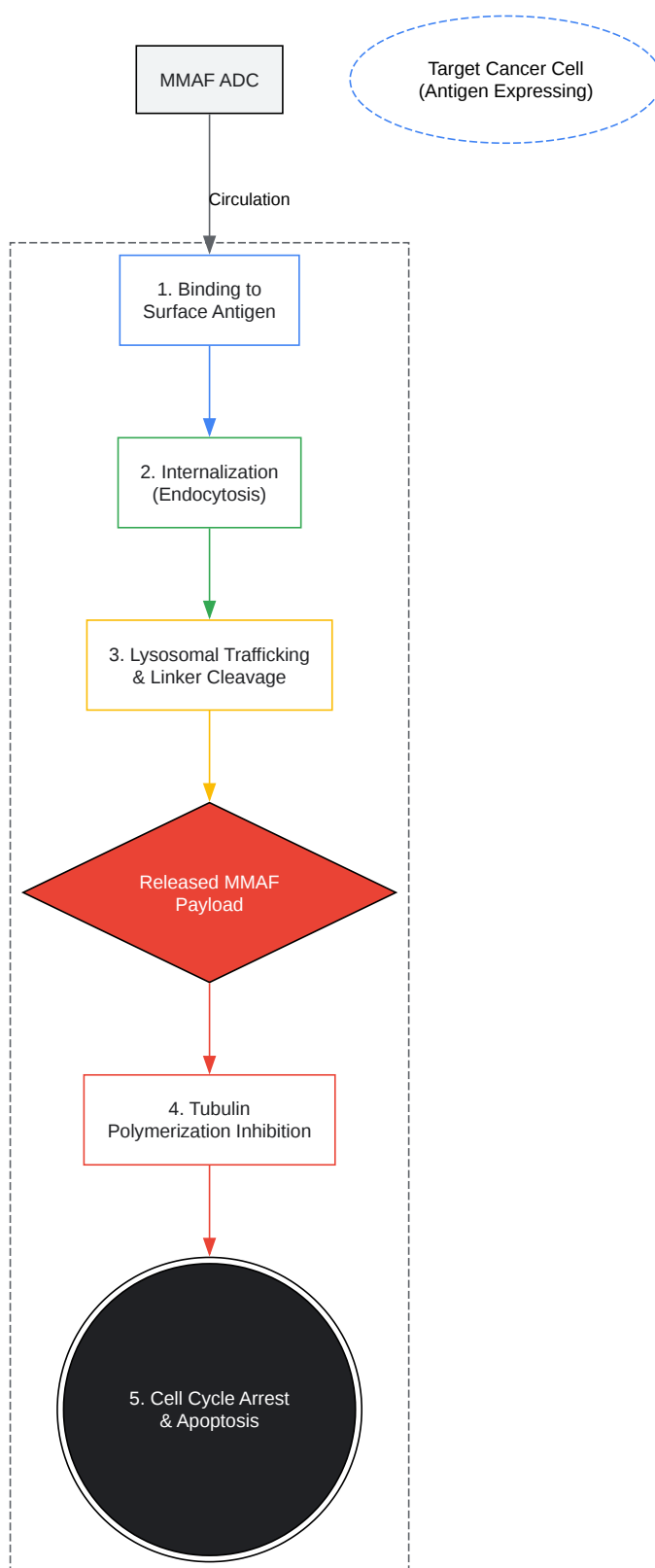
Q1: What is an MMAF ADC and what is its mechanism of action?

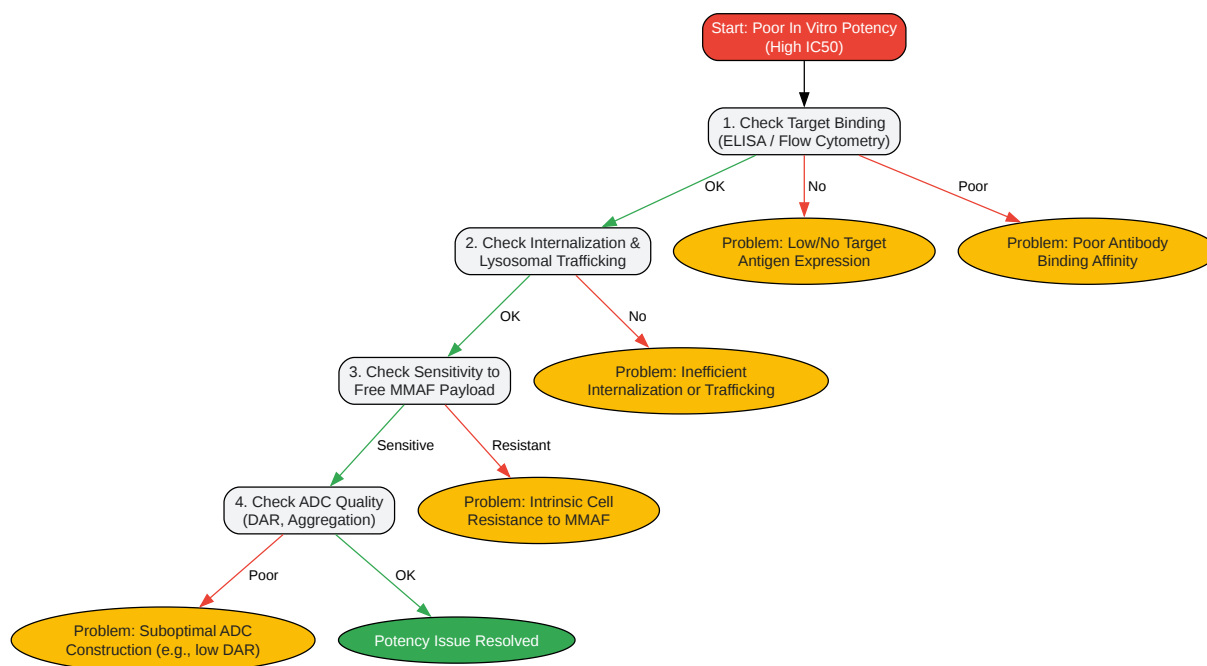
An Antibody-Drug Conjugate (ADC) is a therapeutic that combines the specificity of a monoclonal antibody with the cell-killing ability of a potent cytotoxic agent, known as the payload.^{[1][2]} In an MMAF ADC, the antibody is connected via a linker to MMAF, a synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.^{[2][3]}

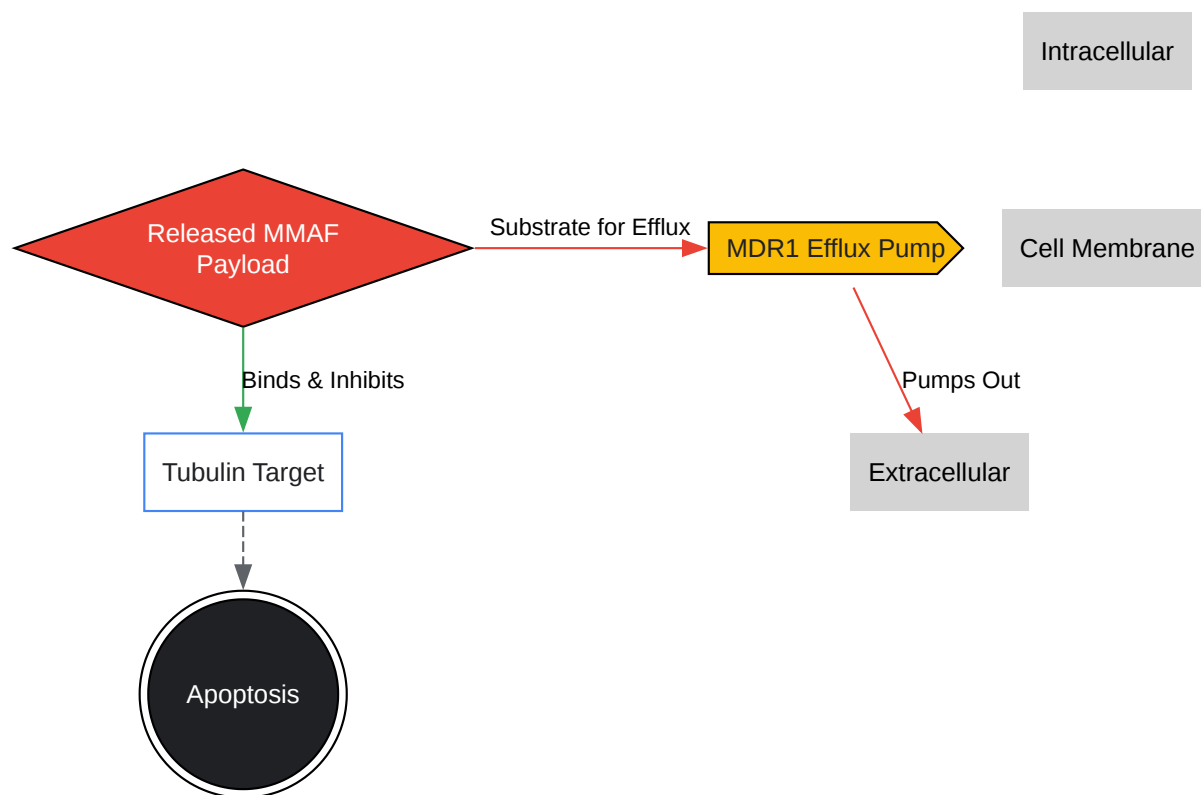
The general mechanism involves several key steps:

- **Binding:** The ADC circulates in the bloodstream until the antibody portion binds to a specific target antigen on the surface of a cancer cell.^[4]
- **Internalization:** After binding, the cancer cell internalizes the ADC-antigen complex, typically through endocytosis.^[4]

- **Trafficking & Payload Release:** The complex is trafficked to the lysosome. Inside the lysosome, the linker is cleaved by cellular enzymes (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the MMAF payload into the cytoplasm.[5][6]
- **Cytotoxicity:** The freed MMAF payload binds to tubulin, disrupting the microtubule network. This interference with a critical cellular function induces G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death.[3]







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